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Compound of Interest

Compound Name: Thalidomide-N-C3-O-C4-O-C3-OH

Cat. No.: B15577431 Get Quote

Disclaimer: The specific chemical entity "Thalidomide-N-C3-O-C4-O-C3-OH" is not

documented in publicly available scientific literature. The following application notes and

protocols are provided for a representative, hypothetical Proteolysis-Targeting Chimera

(PROTAC), hereafter named Cereblon-Targeting Chimera 8 (CTC-8). CTC-8 is presented as a

thalidomide-based PROTAC designed to induce the degradation of the Tau protein, a key

pathological hallmark in Alzheimer's disease and other tauopathies. The chemical descriptor

"N-C3-O-C4-O-C3-OH" is hypothetically assigned to the linker component of this molecule.

Application Notes
Introduction to CTC-8
Cereblon-Targeting Chimera 8 (CTC-8) is a heterobifunctional small molecule designed to

target and degrade Tau protein within neuronal cells. Pathological aggregation of

hyperphosphorylated Tau protein into neurofibrillary tangles (NFTs) is a central feature of

Alzheimer's disease and other neurodegenerative tauopathies[1]. CTC-8 utilizes the PROTAC

technology to hijack the cell's own ubiquitin-proteasome system (UPS) to specifically eliminate

Tau protein, offering a novel therapeutic strategy that targets the protein for removal rather than

merely inhibiting its function[1][2][3].

CTC-8 consists of three key components:

A warhead moiety that specifically binds to the Tau protein.
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A thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6]

A flexible linker (hypothetically N-C3-O-C4-O-C3-OH) that connects the warhead and the E3

ligase ligand, enabling the formation of a stable ternary complex.

Mechanism of Action
The therapeutic action of CTC-8 is based on induced protein degradation.[1][7] The molecule

acts as a bridge, bringing the Tau protein into close proximity with the CRBN E3 ligase complex

(composed of CRBN, DDB1, CUL4A, and ROC1)[4][8]. This induced proximity facilitates the

transfer of ubiquitin molecules from the E2-conjugating enzyme to lysine residues on the

surface of the Tau protein. The resulting polyubiquitinated Tau is then recognized and degraded

by the 26S proteasome. CTC-8 is subsequently released and can catalyze further rounds of

Tau degradation, allowing for potent activity at sub-stoichiometric concentrations[3].

Potential Applications in Neurodegenerative Disease
Research

Target Validation: Studying the downstream cellular consequences of Tau protein reduction

in various patient-derived iPSC neuronal models and animal models of tauopathy.[2]

Therapeutic Development: Serving as a lead compound for the development of drugs aimed

at clearing pathological Tau aggregates in Alzheimer's disease, frontotemporal dementia,

and other tau-related neurodegenerative disorders.[1]

Tool Compound: Investigating the role of Tau in neuronal function and dysfunction by

enabling its conditional and reversible knockdown at the protein level.

Data Presentation
The following tables present hypothetical but representative data for a Tau-targeting PROTAC

like CTC-8, based on typical performance metrics found in scientific literature.

Table 1: In Vitro Degradation Profile of CTC-8 in iPSC-Derived Neurons
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Parameter Value Conditions

DC₅₀ (Tau) 25 nM 24-hour treatment

Dₘₐₓ (Tau) >95% 24-hour treatment at 1 µM

Time to 50% Degradation 4 hours Treatment at 100 nM

| CRBN-Dependence | Degradation blocked by 10 µM Lenalidomide | Co-treatment with CTC-8

|

DC₅₀: Concentration required to induce 50% of maximal protein degradation.

Dₘₐₓ: Maximum percentage of protein degradation achieved.

Table 2: Selectivity Profile of CTC-8

Protein Target % Degradation at 1 µM Cell Line

Tau >95% iPSC-derived neurons

MAP2 <5% iPSC-derived neurons

GSK-3β <10% iPSC-derived neurons

| CDK5 | <5% | iPSC-derived neurons |

Table 3: Representative Pharmacokinetic Properties of CTC-8

Parameter Value (Mouse) Route of Administration

Half-life (t½) 6 hours Intravenous (IV)

Brain Penetration (Kp,uu) 0.2 N/A

| Plasma Clearance | 15 mL/min/kg | Intravenous (IV) |
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Protocol 1: In Vitro Tau Protein Degradation Assay by
Western Blot
Objective: To quantify the dose-dependent degradation of endogenous Tau protein by CTC-8 in

a neuronal cell line.

Materials:

Human iPSC-derived neurons or SH-SY5Y neuroblastoma cells.

Complete cell culture medium.

CTC-8 stock solution (e.g., 10 mM in DMSO).

Proteasome inhibitor (e.g., MG132).

RIPA Lysis and Extraction Buffer.

Protease and Phosphatase Inhibitor Cocktails.

BCA Protein Assay Kit.

Primary antibodies: Anti-Tau (total), Anti-β-Actin (loading control).

HRP-conjugated secondary antibody.

Chemiluminescent substrate (ECL).

Procedure:

Cell Plating: Plate neurons at a density of 1 x 10⁶ cells/well in a 6-well plate and allow them

to adhere and differentiate for an appropriate time.

Compound Treatment: Prepare serial dilutions of CTC-8 in culture medium (e.g., 0 nM, 1 nM,

10 nM, 100 nM, 1 µM, 10 µM). As a negative control for proteasome-mediated degradation,

include a well treated with 1 µM CTC-8 and 10 µM MG132 (pre-incubate with MG132 for 1

hour).
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Incubation: Remove the old medium from cells and add the medium containing the different

concentrations of CTC-8. Incubate for 24 hours at 37°C, 5% CO₂.

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer

supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and

transfer the lysate to a microcentrifuge tube.

Lysate Clarification: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g

for 15 minutes at 4°C. Collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

assay according to the manufacturer's instructions.

SDS-PAGE and Western Blot:

Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and

Laemmli sample buffer.

Boil samples at 95°C for 5 minutes.

Load samples onto a polyacrylamide gel and perform electrophoresis.

Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies (e.g., anti-Tau and anti-β-Actin) overnight

at 4°C.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash three times with TBST.

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence

imaging system. Quantify band intensities using software like ImageJ. Normalize Tau band

intensity to the β-Actin loading control.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Cell Viability Assay (MTT)
Objective: To assess the cytotoxicity of CTC-8 on neuronal cells.

Materials:

Neuronal cells (e.g., SH-SY5Y).

96-well cell culture plates.

CTC-8 stock solution.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

DMSO.

Procedure:

Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

Compound Addition: Add serial dilutions of CTC-8 (from 1 nM to 50 µM) to the wells. Include

a vehicle control (DMSO) and a positive control for cell death (e.g., 10% DMSO).

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at

570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

cells.
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Protocol 3: In Vivo Efficacy Study in a Transgenic Mouse
Model of Tauopathy (e.g., P301S mice)
Objective: To evaluate the ability of CTC-8 to reduce Tau pathology and improve cognitive

deficits in a mouse model of Alzheimer's disease.

Materials:

P301S transgenic mice and wild-type littermates.

CTC-8 formulated for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300,

5% Tween 80, 50% saline).

Equipment for behavioral testing (e.g., Morris water maze).

Materials for tissue collection and processing (histology, ELISA, Western blot).

Procedure:

Animal Dosing: At an appropriate age (e.g., 6 months), randomize P301S mice into two

groups: vehicle control and CTC-8 treatment (e.g., 30 mg/kg, daily via intraperitoneal

injection). Include a cohort of wild-type mice receiving the vehicle.

Treatment Period: Administer the treatment for a specified duration (e.g., 4-6 weeks).

Behavioral Testing: In the final week of treatment, conduct cognitive assessments such as

the Morris water maze to evaluate spatial learning and memory.

Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue.

Perfuse with saline and fix one hemisphere for immunohistochemistry, while flash-freezing

the other for biochemical analysis.

Biochemical Analysis:

Prepare brain homogenates from the frozen hemisphere.

Measure total and phosphorylated Tau levels using Western blot or specific ELISA kits.
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Assess levels of neuroinflammation markers (e.g., Iba1, GFAP).

Immunohistochemistry:

Stain brain sections with antibodies against total and phosphorylated Tau (e.g., AT8) to

visualize neurofibrillary tangles and neuronal loss.

Data Analysis: Compare the biochemical, histological, and behavioral outcomes between the

vehicle-treated and CTC-8-treated P301S mice. Use appropriate statistical tests to

determine significance.

Mandatory Visualizations
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Caption: Mechanism of Action for CTC-8 PROTAC.
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Caption: Experimental workflow for evaluating a novel PROTAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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